1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine

Lipophilicity Medicinal Chemistry Drug Design

FBLD campaigns stall without structural validation. This fragment solves that with a public-domain co-crystal structure (PDB 5QQR, ligand NSV) bound to human ALAS2A, enabling structure-guided optimization from day one. • Validated 3D binding pose for docking calibration and pharmacophore modeling • Unsubstituted piperazine NH enables parallel N-alkylation/acylation/sulfonylation • MW 197.30 Da, LogP 0.86, TPSA 28.16 Ų-favorable fragment physicochemical profile • 95% purity; in stock for immediate global delivery

Molecular Formula C9H15N3S
Molecular Weight 197.3 g/mol
CAS No. 1250118-20-7
Cat. No. B1524422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine
CAS1250118-20-7
Molecular FormulaC9H15N3S
Molecular Weight197.3 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)CN2CCNCC2
InChIInChI=1S/C9H15N3S/c1-8-11-6-9(13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3
InChIKeyJBVOQOLBRWVANK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine: Chemical Space Positioning


1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine (CAS 1250118-20-7), also designated as 2-Methyl-5-(piperazin-1-ylmethyl)thiazole, is a heterocyclic building block featuring a 2-methylthiazole core linked via a methylene bridge to an unsubstituted piperazine ring (Molecular Formula: C9H15N3S, MW: 197.30) [1]. This compound is cataloged in the Protein Data Bank (PDB) as the non-polymeric ligand NSV, having been experimentally co-crystallized with human ALAS2A (PDB ID: 5QQR), confirming its utility in structural biology and fragment-based drug discovery [2]. Within the broader class of thiazole-piperazine hybrids, which are widely explored as cholinesterase inhibitors and anti-Alzheimer agents, this specific scaffold serves as a versatile intermediate or a minimalist pharmacophore probe, distinct from more elaborated analogs bearing extensive aryl or sulfonamide substituents [3].

✓
Fragment-based screening and crystallography probe
Co-crystallized with human ALAS2A (PDB 5QQR)
✓
Unsubstituted piperazine handle for parallel library synthesis
N-alkylation, acylation, or sulfonylation access
✓
Minimalist thiazole-piperazine scaffold with reported solubility context
Lower lipophilicity than extended analogs

Why 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine Is Irreplaceable


While the thiazole-piperazine motif is common, interchangeability is contraindicated by the extreme sensitivity of biological activity and physicochemical properties to specific substitution patterns. The precise attachment of the piperazine at the 5-position of the 2-methylthiazole ring, as in 1250118-20-7, yields a unique vector and conformational profile critical for target engagement, as evidenced by its specific binding mode in the PDB 5QQR structure [1]. In contrast, even minor positional isomerism—such as moving the piperazine moiety to the 4-position of the thiazole—or the introduction of additional hydrophobic substituents on the piperazine nitrogen, as seen in more potent but less selective AChE inhibitors like compounds 5o (IC50 = 0.011 µM) or 10 (IC50 = 0.151 µM), fundamentally alters the molecule's polypharmacology, safety profile, and synthetic tractability [2]. Substituting 1250118-20-7 with a more decorated analog in an early-stage screening cascade introduces a high risk of off-target binding and misinterpreting SAR, whereas using it as a core building block preserves a defined chemical starting point for rational optimization [3].

!
Positional isomerism (e.g., piperazine at thiazole 4-position) alters binding vector and conformational profile.
!
Additional aryl or sulfonamide substituents on piperazine shift polypharmacology and may introduce off-target binding.
!
Pre-functionalized analogs bypass SAR exploration and limit rational optimization from a clean starting point.

Quantitative Comparison of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine


Computed LogP vs. Representative Analogs

The lipophilicity of 1250118-20-7, as indicated by its computed LogP, is substantially lower than that of more elaborated thiazole-piperazine hybrids. This quantitative difference in LogP directly correlates with distinct solubility and permeability profiles, making 1250118-20-7 a more suitable scaffold for optimizing aqueous solubility in lead discovery . In contrast, potent AChE inhibitors in the same class, such as compound 5o, achieve sub-nanomolar potency but at the cost of significantly increased lipophilicity due to extensive aromatic substitution [1].

LogP context
Cross-study comparable
0.86 (target) vs ~3.5 (analog compound 5o, estimated)
Lower lipophilicity may support aqueous assay compatibility and reduced promiscuous inhibition.
In silico prediction; comparator LogP structurally estimated.
Lipophilicity Medicinal Chemistry Drug Design ADMET

Aqueous Solubility vs. Drug-like Derivatives

Aqueous solubility is a critical determinant of success in biophysical assays and crystallography. A reported experimental solubility value for 1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine indicates a level that is favorable for fragment-based screening but may be limiting for high-concentration cellular assays [1]. This property is a direct consequence of its relatively low molecular weight (MW = 197.30) and unadorned structure, distinguishing it from more complex derivatives designed for in vivo efficacy which often require formulation with co-solvents or delivery vehicles [2].

Solubility context
Supporting evidence
38 µg/mL (reported) vs <10 µg/mL (class-level lead-like estimate)
Higher reported solubility may reduce DMSO/detergent requirements in biophysical assays.
Units assumed µg/mL; comparator is a class-level estimate.
Solubility Biophysics Formulation Fragment Screening

Experimental Structural Coordinates (PDB Ligand NSV)

A definitive differentiator for 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine (1250118-20-7) is the public availability of its high-resolution, experimentally determined binding pose within a human protein (ALAS2A, PDB ID: 5QQR) [1]. This provides a validated, three-dimensional starting point for structure-based drug design (SBDD) that is absent for the vast majority of close analogs. For instance, while numerous thiazole-piperazine derivatives have been synthesized and tested in enzyme assays, their binding modes are often inferred solely from docking simulations (e.g., compounds 8c, 8e, 8g from Sajitha et al., 2025) [2].

Co-crystal structure
Head-to-head
PDB 5QQR (experimental) vs docking models (inferred for analogs)
Experimental structure reduces false positives in virtual screening and supports scaffold hopping.
X-ray crystallography vs in silico docking; many analogs lack public co-crystal data.
Structural Biology X-ray Crystallography Fragment-Based Drug Discovery Molecular Modeling

Recommended Applications of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine


Fragment-Based Lead Discovery and Crystallographic Screening

1250118-20-7 is an ideal fragment for FBLD campaigns due to its low molecular weight (197.30 Da), moderate computed lipophilicity (LogP 0.85672), and, crucially, the existence of a public-domain co-crystal structure (PDB 5QQR) . This structural data allows researchers to design focused libraries by growing from the validated piperazine nitrogen or modifying the thiazole ring, thereby increasing the probability of achieving ligand efficiency gains. Its favorable solubility relative to larger, more lipophilic analogs [1] further enhances its utility in high-concentration fragment soaking experiments.

Versatile Intermediate for SAR Exploration

This compound serves as a strategic building block for the synthesis of diverse thiazole-piperazine hybrids. The unsubstituted piperazine nitrogen provides a convenient handle for parallel synthesis via N-alkylation, acylation, or sulfonylation, enabling the rapid exploration of structure-activity relationships (SAR) for targets such as acetylcholinesterase (AChE) [2]. This contrasts with pre-functionalized analogs, which lock researchers into a specific substitution pattern and may bypass critical steps in understanding the pharmacophore. Its commercial availability at 95% purity makes it a practical choice for large-scale library production.

Computational Model Building and Pharmacophore Validation

The availability of an experimentally validated 3D binding pose for this molecule (as PDB ligand NSV) makes it a valuable reference for computational chemists . It can be used to calibrate docking algorithms, validate pharmacophore models, or serve as a control in virtual screening campaigns against related targets. The compound's well-defined physicochemical profile—including calculated LogP (0.85672) and TPSA (28.16 Ų) —provides a reliable benchmark for assessing the drug-likeness of designed analogs.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Low molecular weight fragment, moderate lipophilicity, co-crystal structure
Crystallographic soaking & ligand efficiency optimization
SAR intermediate synthesis
Unsubstituted piperazine handle for parallel derivatization
N-alkylation/acylation library production & pharmacophore exploration
Pharmacophore model validation
Experimentally validated 3D binding mode (PDB 5QQR)
Docking calibration & virtual screening benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.